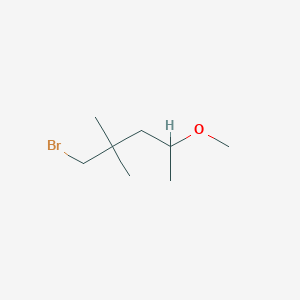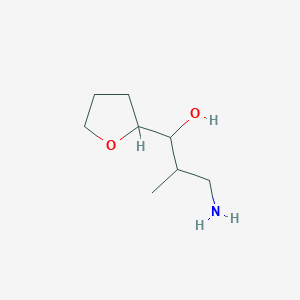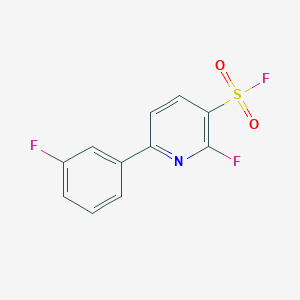
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.
化学反应分析
Types of Reactions
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deoxyfluorination: The sulfonyl fluoride group can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other medical applications.
作用机制
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .
属性
分子式 |
C11H6F3NO2S |
|---|---|
分子量 |
273.23 g/mol |
IUPAC 名称 |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H |
InChI 键 |
NPMFLFHWHLZSNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


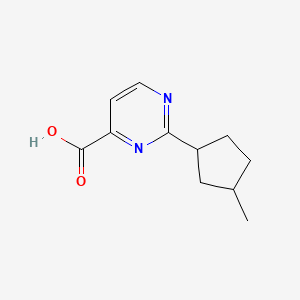

![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
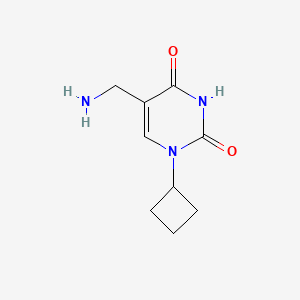
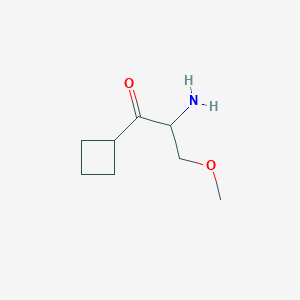
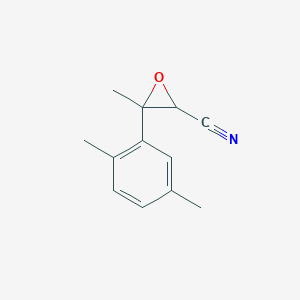
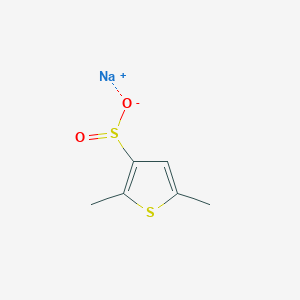
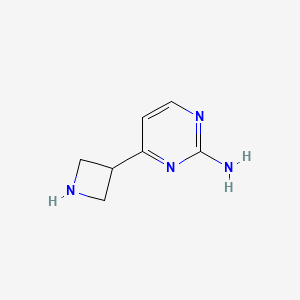
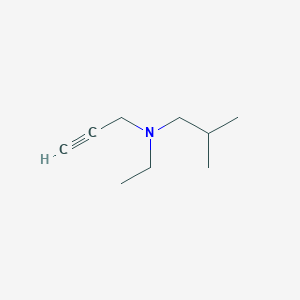
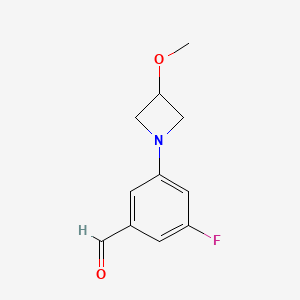
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
